Dimethylethylsilylimidazole
Overview
Description
Imidazole and its derivatives are a significant class of heterocycles, extensively studied for their diverse chemical properties and applications. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and ionic liquids.
Synthesis Analysis
Imidazolium salts are often synthesized through the alkylation of imidazole, followed by reactions with various reagents. For example, 1,3-dimethylimidazolium-2-carboxylate is formed from the reaction of 1-methylimidazole with dimethyl carbonate, showcasing the unexpected synthesis pathways these compounds can undergo (Holbrey et al., 2003).
Molecular Structure Analysis
The crystal structure of imidazole derivatives often exhibits interesting features such as π-stacked rings and hydrogen bonding, contributing to their chemical reactivity and physical properties. The structure of 1,3-dimethylimidazolium-2-carboxylate, for instance, demonstrates two-dimensional sheets constructed by hydrogen bonds (Holbrey et al., 2003).
Chemical Reactions and Properties
Reactions of imidazole derivatives vary widely, including metallation, which significantly affects the chemical properties of the resulting compounds. Metallation of 1,2-dimethylimidazole, for example, can lead to substitution in various positions depending on the metallating reagent and conditions (Iddon & Lim, 1983).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solvation behavior in ionic liquids, are critical for applications in green chemistry. Molecular dynamics simulations have been performed to understand the interaction energy and local structure of imidazole derivatives dissolved in ionic liquids (Hanke et al., 2002).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are influenced by their molecular structure and the presence of functional groups. Studies on the protonation of imidazole systems and their interaction with metals have provided insights into their reactivity and potential applications in catalysis and material science (Schenetti et al., 1980).
Scientific Research Applications
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Pharmaceuticals
- Summary of Application : Imidazoles are used in the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS) . SMEDDS promotes drug self-emulsification in a combination of oil, surfactant, and co-surfactant, thereby facilitating better drug solubility and absorption .
- Methods of Application : The feasible preparation of SMEDDS creates a promising strategy to improve the drawbacks of lipophilic drugs administered orally . Quality by Design (QbD) brings a systematic approach to drug development, and it offers promise to significantly improve the manufacturing quality performance of SMEDDS .
- Results or Outcomes : The use of SMEDDS has shown to improve the bioavailability and efficacy of drugs that are poorly water-soluble, have low dissolution rates, and undergo first-pass metabolism .
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Organic & Biomolecular Chemistry
- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles .
- Methods of Application : The synthesis of imidazoles involves the construction of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
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Antimicrobial Drugs
- Summary of Application : Imidazoles are being used in the development of new antibiotics to tackle drug-resistant bacteria .
- Methods of Application : Researchers are working on ways to counter resistance, including reinvigorating existing drugs and looking for new candidates .
- Results or Outcomes : The development of these new antibiotics is crucial as drug-resistant infections cause at least 700,000 deaths globally each year .
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Large Language Models (LLMs) in Scientific Papers
- Summary of Application : There has been immense speculation about how many people are using large language models (LLMs) like ChatGPT in their academic writing .
- Methods of Application : A systematic, large-scale analysis across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals was conducted .
- Results or Outcomes : The findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
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Photodetectors
- Summary of Application : Photodetectors (PDs) that convert optical signals into electrical signals have been widely used and paid more and more attention in scientific research and industrial fields such as biological detection, optical communications, and environmental monitoring .
- Methods of Application : The development of photodetectors involves the use of micro-nano structure materials .
- Results or Outcomes : The use of these photodetectors has shown to improve the efficiency and accuracy of optical signal conversion .
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Synthesis of Imidazole Derivatives
- Summary of Application : Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
- Methods of Application : This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions .
- Results or Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .
Future Directions
Imidazole compounds, including Dimethylethylsilylimidazole, continue to be an active area of research due to their significant medicinal value . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as the development of imidazole-containing drugs .
properties
IUPAC Name |
ethyl-imidazol-1-yl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2Si/c1-4-10(2,3)9-6-5-8-7-9/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMXVNBTJZQGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977911 | |
Record name | 1-[Ethyl(dimethyl)silyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethyldimethylsilyl)-1H-imidazole | |
CAS RN |
62365-34-8 | |
Record name | 1-(Ethyldimethylsilyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62365-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylethylsilylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062365348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Ethyl(dimethyl)silyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethyldimethylsilyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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